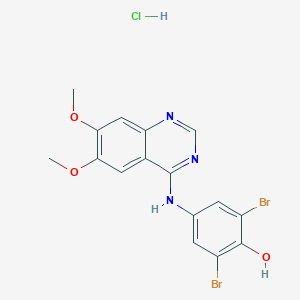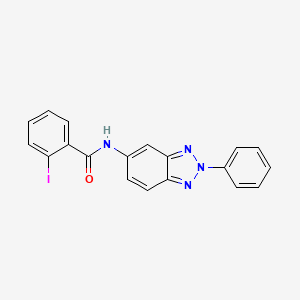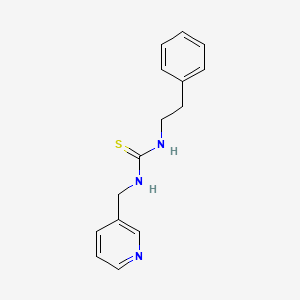![molecular formula C36H38N4O2 B12454352 N,N'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-3,1-diyl]dicyclohexanecarboxamide](/img/structure/B12454352.png)
N,N'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-3,1-diyl]dicyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[6-(3-Cyclohexaneamidophenyl)-2-phenylpyrimidin-4-yl]phenyl}cyclohexanecarboxamide is a complex organic compound with a unique structure that combines cyclohexane, phenyl, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-(3-Cyclohexaneamidophenyl)-2-phenylpyrimidin-4-yl]phenyl}cyclohexanecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimidine structure, followed by the introduction of phenyl and cyclohexane groups through a series of coupling reactions. Key reagents often include cyclohexanecarboxylic acid, phenylboronic acid, and various amines. Reaction conditions may involve the use of catalysts such as palladium on carbon and solvents like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography and crystallization would be essential.
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-(3-Cyclohexaneamidophenyl)-2-phenylpyrimidin-4-yl]phenyl}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert amide groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamines.
Scientific Research Applications
N-{3-[6-(3-Cyclohexaneamidophenyl)-2-phenylpyrimidin-4-yl]phenyl}cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique optical characteristics.
Mechanism of Action
The mechanism by which N-{3-[6-(3-Cyclohexaneamidophenyl)-2-phenylpyrimidin-4-yl]phenyl}cyclohexanecarboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in sensitive applications.
Caffeine: A well-known stimulant with a purine structure.
Mono-methyl phthalate: An analytical standard used in various chemical analyses.
Uniqueness
N-{3-[6-(3-Cyclohexaneamidophenyl)-2-phenylpyrimidin-4-yl]phenyl}cyclohexanecarboxamide is unique due to its combination of cyclohexane, phenyl, and pyrimidine moieties, which confer specific chemical and biological properties. Unlike simpler compounds, its complex structure allows for diverse interactions and applications in various fields.
Properties
Molecular Formula |
C36H38N4O2 |
|---|---|
Molecular Weight |
558.7 g/mol |
IUPAC Name |
N-[3-[6-[3-(cyclohexanecarbonylamino)phenyl]-2-phenylpyrimidin-4-yl]phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C36H38N4O2/c41-35(26-14-6-2-7-15-26)37-30-20-10-18-28(22-30)32-24-33(40-34(39-32)25-12-4-1-5-13-25)29-19-11-21-31(23-29)38-36(42)27-16-8-3-9-17-27/h1,4-5,10-13,18-24,26-27H,2-3,6-9,14-17H2,(H,37,41)(H,38,42) |
InChI Key |
UWROBCNWGGDTIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC(=C2)C3=CC(=NC(=N3)C4=CC=CC=C4)C5=CC(=CC=C5)NC(=O)C6CCCCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-({2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]propan-2-yl}imino)methyl]phenol](/img/structure/B12454271.png)
![N-(4-{bis[4-(dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-ylidene)methanaminium](/img/structure/B12454286.png)





![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B12454324.png)



![N-[4-({2-[(2-nitrophenyl)sulfonyl]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B12454368.png)
![5-methyl-hexahydro-1H-pyrrolo[3,4-c]pyridin-4-one](/img/structure/B12454371.png)

